molecular formula C18H18F3NO3S B1651431 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol CAS No. 1261965-22-3

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol

Cat. No.: B1651431
CAS No.: 1261965-22-3
M. Wt: 385.4
InChI Key: BCSDLXSFXKUXQV-UHFFFAOYSA-N
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Description

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(piperidin-1-ylsulfonyl)benzene with 3-trifluoromethylphenol under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and trifluoromethyl-substituted phenols, such as:

Uniqueness

What sets 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)15-10-14(11-16(23)12-15)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12,23H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSDLXSFXKUXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686774
Record name 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-22-3
Record name 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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